(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

描述

Structural Classification of Benzofuranone Derivatives

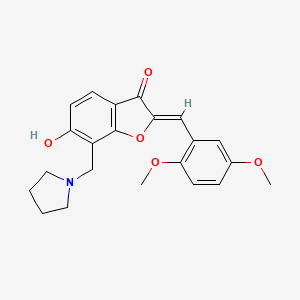

Benzofuran-3(2H)-one derivatives constitute a subclass of oxygen-containing heterocycles characterized by a fused benzene and furan ring system with a ketone group at position 3. The compound’s core structure places it within a family of molecules demonstrating diverse biological activities, including antimicrobial, antimalarial, and neuroprotective effects.

Core Architecture and Substituent Positioning

The benzofuran-3(2H)-one scaffold provides a planar aromatic system that facilitates π-π stacking interactions with biological targets. In the subject compound, critical substitutions occur at three positions:

- Position 2 : A (Z)-2,5-dimethoxybenzylidene group introduces stereochemical specificity and extended conjugation.

- Position 6 : A hydroxyl group enables hydrogen bonding with target proteins.

- Position 7 : A pyrrolidin-1-ylmethyl chain contributes steric bulk and potential for cationic interactions.

This substitution pattern mirrors bioactive benzofuranones such as 10g (IC~50~ = 0.28 μM against Plasmodium falciparum 3D7), where methoxy and hydroxyl groups enhanced antimalarial activity.

Table 1: Comparative Analysis of Benzofuranone Derivatives

Stereochemical Considerations

The Z-configuration of the benzylidene moiety enforces a specific spatial arrangement that may optimize target binding. In analogous compounds, the Z-isomer demonstrated superior β-hematin inhibition (IC~50~ = 10.78 μM) compared to E-isomers, suggesting enhanced complementarity with hydrophobic enzyme pockets.

属性

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-15-5-8-19(27-2)14(11-15)12-20-21(25)16-6-7-18(24)17(22(16)28-20)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRDMDQPZBTSFM-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-parasitic research. The following sections will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzaldehyde with 6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one. The reaction conditions often include the use of acid catalysts and solvents that facilitate the formation of the double bond characteristic of the (Z) isomer.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anti-cancer properties. For instance, a related compound was evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10.5 | Apoptosis induction |

| Related Benzofuran Derivative | MCF-7 | 15.0 | Cell cycle arrest |

These findings suggest that the benzofuran scaffold is promising for developing new anti-cancer agents.

Anti-Parasitic Activity

Another area of interest is the compound's potential as a trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that certain benzofuran derivatives possess significant growth inhibition against T. cruzi.

| Compound | % Growth Inhibition at 10 µM |

|---|---|

| This compound | 85% |

| Control Drug (Benznidazole) | 95% |

The mechanism appears to involve interference with mitochondrial function and energy metabolism in the parasites.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Mitochondrial Disruption : In parasitic cells, it disrupts mitochondrial membrane potential, leading to energy depletion.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Anti-Cancer Study : A mouse model bearing human tumor xenografts showed significant tumor regression when treated with this compound compared to controls.

- Trypanocidal Efficacy : In another study, infected mice treated with this compound exhibited reduced parasitemia levels and improved survival rates compared to untreated controls.

科学研究应用

Biological Activities

Recent studies have highlighted the biological activities of benzofuran derivatives, including potential anticancer, antimicrobial, and anti-inflammatory properties. The compound has been investigated for its efficacy in inhibiting specific enzymes and biological pathways.

Anticancer Activity

Benzofuran derivatives have shown promise in anticancer research. For instance, studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit such activities due to its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has also been documented. Compounds structurally related to (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have demonstrated effectiveness against various bacterial and fungal strains. This suggests that this compound could be explored for developing new antimicrobial agents.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies:

- Condensation Reactions : The compound can be synthesized via the condensation of 6-hydroxybenzofuran derivatives with appropriate aldehydes under acidic or basic conditions. This method allows for the introduction of the benzylidene moiety.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields. This method is particularly useful for synthesizing complex organic molecules efficiently.

- Catalytic Methods : Utilizing catalysts such as clay or metal-based catalysts can facilitate the formation of the desired compound while minimizing by-products.

Case Studies

Several case studies illustrate the applications and findings related to similar compounds:

- Anticancer Studies : A study published in Pharmaceutical Research demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration of structure-activity relationships (SAR) .

- Antimicrobial Evaluation : Research published in International Journal of Pharmacy and Pharmaceutical Sciences evaluated a series of benzofuran derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications enhanced antimicrobial efficacy .

- Synthesis Optimization : A recent paper detailed an optimized synthesis route for benzofuran derivatives using microwave irradiation combined with clay catalysis, resulting in improved yields and reduced reaction times .

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a benzylidene-benzofuran core with analogs but differs in substituent patterns. Key comparisons include:

Table 1: Structural Comparison of Benzylidene Derivatives

| Compound Name | Core Structure | Benzylidene Substituents | Amine Substituent | Key Functional Groups | Reference ID |

|---|---|---|---|---|---|

| Target Compound | Benzofuran-3(2H)-one | 2,5-Dimethoxy | Pyrrolidin-1-ylmethyl | Hydroxyl, Methoxy | [5] |

| (Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | Benzofuran-3(2H)-one | 2,3,4-Trimethoxy | Piperazin-1-yl-(2-hydroxyethyl) | Hydroxyl, Methoxy, Piperazine | [5] |

| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethyl | None | Cyano, Furan | [1] |

| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Thiazolo[3,2-a]pyrimidine | 4-Cyano | None | Cyano, Furan | [1] |

| Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) | Benzodithiazine | 2,4-Dihydroxy | Methylhydrazino | Chloro, Hydroxyl, SO₂ | [2] |

Key Observations:

Core Structure Variability: The target compound and analog share a benzofuran-3(2H)-one core, whereas and compounds feature thiazolo-pyrimidine or benzodithiazine cores. Thiazolo-pyrimidine derivatives (11a, 11b) exhibit additional keto and cyano groups, enhancing electron-withdrawing effects compared to the benzofuran-based target compound .

Substituent Effects :

- Benzylidene Groups :

- The 2,5-dimethoxy substitution in the target compound provides electron-donating effects, contrasting with the 4-cyano (electron-withdrawing) group in 11b or the 2,4-dihydroxy (hydrogen-bonding) group in 15 . Amine Modifications:

- The pyrrolidin-1-ylmethyl group in the target compound differs from the piperazine derivative in , which includes a 2-hydroxyethyl side chain. Piperazine derivatives often exhibit improved solubility due to increased polarity .

Spectral and Physical Properties

Table 3: Spectral Data Highlights

| Compound | IR (cm⁻¹) | ^1H-NMR Features (DMSO-d6) | Reference ID |

|---|---|---|---|

| Target Compound | Not provided | Not available | [5] |

| 11a | 3436 (NH), 2219 (CN) | δ 2.24 (CH₃), 7.94 (=CH) | [1] |

| 11b | 3423 (NH), 2209 (CN) | δ 8.01 (=CH), 7.41 (ArH) | [1] |

| 15 | 3320 (OH), 1715 (C=O), 1615 (C=N) | δ 10.15 (OH), 8.40 (N=CH) | [2] |

Research Implications

Solubility and Bioavailability : The pyrrolidine substituent may offer moderate lipophilicity, whereas piperazine derivatives () with hydroxyethyl groups could improve aqueous solubility .

Synthetic Scalability : High-yield syntheses (e.g., 95% for 15) suggest that optimized hydrazone formation protocols could be adapted for the target compound .

常见问题

Q. What are the standard synthetic protocols for (Z)-2-benzylidenebenzofuran-3(2H)-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between benzofuran-3(2H)-one precursors and substituted benzaldehydes. For example:

- Method 1 : Refluxing a mixture of the benzofuran precursor (0.01 mol), substituted aldehyde (0.01 mol), and sodium acetate (0.5 g) in acetic anhydride/acetic acid (10/20 mL) for 2 hours, yielding ~68% after crystallization .

- Method 2 : Solventless clay-catalyzed condensation under microwave irradiation, favoring stereoselective formation of the E-isomer (reported for structurally related compounds) .

Optimization Tips : - Adjust catalyst loading (e.g., clay vs. sodium acetate) to improve stereochemical control.

- Use microwave-assisted synthesis to reduce reaction time and enhance yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1,710 cm⁻¹, CN at ~2,220 cm⁻¹) .

- NMR :

- Mass spectrometry : Validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) .

Resolving contradictions : Cross-validate using 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography for ambiguous signals.

Q. How do structural modifications (e.g., methoxy, pyrrolidinyl) influence bioactivity?

- Methoxy groups : Enhance lipophilicity and π-π stacking with biological targets. Derivatives with 2,5-dimethoxy substituents show improved binding in computational studies .

- Pyrrolidinylmethyl : Increases solubility and modulates steric effects, potentially enhancing interactions with enzymes like cyclooxygenase (COX-2) .

Example : In (Z)-3-benzylideneisobenzofuran-1(3H)-ones, electron-withdrawing substituents (e.g., Cl) boost antioxidant activity, while bulky groups reduce bioavailability .

Advanced Questions

Q. How can computational docking predict biological targets for this compound?

- Step 1 : Generate a 3D structure using DFT or molecular mechanics (e.g., Gaussian or AMBER).

- Step 2 : Dock into target proteins (e.g., MtrA response regulator in Mycobacterium tuberculosis) using AutoDock Vina or Schrödinger.

- Step 3 : Analyze binding affinities (e.g., docking scores ≤ -8.2 kcal/mol suggest strong inhibition) .

Validation : Compare with experimental IC₅₀ values from enzyme assays .

Q. What strategies address low yields in stereoselective synthesis of the Z-isomer?

- Catalyst screening : Use chiral catalysts (e.g., organocatalysts) to favor Z-configuration.

- Thermodynamic control : Prolong reaction time or elevate temperature to shift equilibrium toward the more stable isomer .

- Microwave assistance : Enhances reaction efficiency and selectivity in solventless systems .

Q. How are structure-activity relationships (SARs) systematically studied for this scaffold?

- Library design : Synthesize derivatives with varied substituents (e.g., halogens, alkoxy, heterocycles) .

- Biological assays : Test antioxidant (DPPH radical scavenging), antiplatelet (COX-1/2 inhibition), and antimicrobial activity .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity.

Q. What mechanistic insights explain the stereochemical outcome of condensation reactions?

- Acid-catalyzed mechanism : Protonation of the aldehyde carbonyl enhances electrophilicity, favoring nucleophilic attack by the benzofuranone enol.

- Steric effects : Bulky substituents on the aldehyde disfavor the E-isomer, leading to Z-selectivity .

- Solvent polarity : Non-polar solvents stabilize the transition state for Z-isomer formation .

Q. How are contradictions in biological data (e.g., varying IC₅₀ across studies) resolved?

- Standardize assays : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and controls.

- Validate purity : Ensure compounds are ≥95% pure via HPLC before testing.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups consistently enhance activity) .

Q. What advanced techniques characterize crystallographic or dynamic behavior?

Q. How are green chemistry principles applied to synthesize this compound sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。